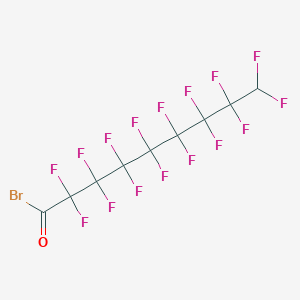

9H-Perfluorononanoyl bromide

Descripción general

Descripción

9H-Perfluorononanoyl bromide: is a chemical compound with the molecular formula C9HBrF16O and a molar mass of 508.98 g/mol . It is characterized by its high fluorine content, which imparts unique chemical properties such as high thermal stability and resistance to solvents . This compound is used in various industrial and research applications due to its distinctive chemical structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Perfluorononanoyl bromide typically involves the bromination of perfluorononanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom . The process generally requires the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced equipment and optimized reaction conditions helps in achieving high yields and minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions: 9H-Perfluorononanoyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form perfluorononanol or other related compounds.

Oxidation Reactions: It can be oxidized to form perfluorononanoic acid or other higher oxidation state compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

Substitution Reactions: Various substituted perfluorononanoyl derivatives.

Reduction Reactions: Perfluorononanol and related alcohols.

Oxidation Reactions: Perfluorononanoic acid and related carboxylic acids.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 9H-Perfluorononanoyl bromide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound’s high fluorine content and stability make it useful in biological and medical research. It is used in the development of imaging agents and as a precursor for pharmaceuticals that require fluorinated moieties for enhanced bioavailability and metabolic stability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and surfactants. Its resistance to harsh chemical environments makes it suitable for applications in extreme conditions.

Mecanismo De Acción

The mechanism of action of 9H-Perfluorononanoyl bromide involves its interaction with various molecular targets through its bromine and fluorine atoms. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The pathways involved include the formation of covalent bonds with nucleophiles and the stabilization of reaction intermediates through fluorine’s electron-withdrawing effects .

Comparación Con Compuestos Similares

Perfluorononanoic acid: Similar in structure but lacks the bromine atom.

Perfluorononanol: The reduced form of 9H-Perfluorononanoyl bromide.

Perfluorooctanoyl bromide: A shorter-chain analog with similar reactivity.

Uniqueness: this compound is unique due to its combination of a long perfluorinated carbon chain and a reactive bromine atom. This combination imparts distinct chemical properties, making it valuable in applications requiring high stability and reactivity .

Actividad Biológica

9H-Perfluorononanoyl bromide is a perfluorinated compound, specifically a brominated derivative of perfluorononanoic acid (PFNA). This compound falls under the category of per- and polyfluoroalkyl substances (PFAS), which are known for their unique chemical properties, including high stability and resistance to degradation. These characteristics have raised concerns regarding their biological activity and environmental impact.

Toxicological Profile

Research indicates that PFAS, including this compound, exhibit various toxicological effects. The biological activity of these compounds can be attributed to their ability to interact with biological membranes and proteins, leading to potential endocrine disruption and cytotoxicity.

- Endocrine Disruption : Studies have shown that PFAS can interfere with hormone signaling pathways. For instance, perfluorinated compounds have been linked to altered thyroid hormone levels and reproductive health issues in animal models .

- Cytotoxicity : In vitro studies indicate that exposure to PFAS can lead to cell death and apoptosis in various cell lines. The mechanism often involves oxidative stress and mitochondrial dysfunction .

- Bioaccumulation : PFAS are known for their persistence in the environment and bioaccumulation in living organisms. This accumulation can lead to higher concentrations in the food chain, raising concerns about long-term exposure risks .

Case Study 1: Impact on Aquatic Life

A study conducted on the effects of PFAS on fish populations revealed that exposure to this compound resulted in significant developmental abnormalities and reduced reproductive success. The research highlighted the compound's potential to disrupt endocrine functions in aquatic organisms, leading to population declines over time .

Case Study 2: Human Health Implications

Research involving human cohorts exposed to PFAS through contaminated water supplies demonstrated correlations between high levels of these substances in blood serum and adverse health outcomes, such as increased cholesterol levels, liver damage, and immune system effects .

Data Tables

Environmental Impact

The environmental persistence of this compound poses significant challenges for remediation efforts. Traditional methods for treating PFAS-contaminated sites often fail to effectively remove these compounds due to their stable chemical structure.

Remediation Techniques

Recent advancements in remediation strategies include:

- Surface-Active Foam Fractionation (SAFF) : This method has shown promise in effectively removing PFAS from groundwater by exploiting their surface-active properties. Field trials indicated removal efficiencies exceeding 99% for certain PFAS species .

- Advanced Oxidation Processes (AOPs) : AOPs utilizing hydroxyl radicals have been investigated for degrading PFAS compounds, including this compound, into less harmful byproducts .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HBrF16O/c10-1(27)3(13,14)5(17,18)7(21,22)9(25,26)8(23,24)6(19,20)4(15,16)2(11)12/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYIFHMPPIEDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9HBrF16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022767 | |

| Record name | 8-Difluoromethylperfluorooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404194-04-2 | |

| Record name | Nonanoyl bromide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Difluoromethylperfluorooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.